1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride
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Overview
Description
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride is a complex organic compound with significant interest in various scientific fields. This compound belongs to the class of carbolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride involves several steps. One common method includes the reduction of tetrahydro derivatives using borane-tetrahydrofuran (BH3.THF) complexes in tetrahydrofuran (THF) or borane-triethylamine (BH3.Et3N) complexes in dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Substitution: Substitution reactions can occur at different positions on the indole ring, depending on the reagents and conditions used.
Common reagents for these reactions include borane complexes, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparison with Similar Compounds
1,2,3,4,4a,9b-Hexahydro-2,6,8-trimethyl-5H-pyrido(4,3-b)indole dihydrochloride can be compared with other carboline derivatives, such as α-carboline, γ-carboline, and δ-carboline . These compounds share a similar core structure but differ in their substituents and biological activities. The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
40431-55-8 |
---|---|
Molecular Formula |
C14H22Cl2N2 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
2,6,8-trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-9-6-10(2)14-11(7-9)12-8-16(3)5-4-13(12)15-14;;/h6-7,12-13,15H,4-5,8H2,1-3H3;2*1H |
InChI Key |
BZIGHUMLVDZQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3CN(CCC3N2)C)C.Cl.Cl |
Origin of Product |
United States |
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